molecular formula C₁₁H₁₀BrN₅O₂ B1662288 Hymenialdisine CAS No. 82005-12-7

Hymenialdisine

Cat. No. B1662288
CAS RN: 82005-12-7
M. Wt: 324.13 g/mol
InChI Key: ATBAETXFFCOZOY-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hymenialdisine is a marine sponge-derived natural inhibitor of protein kinases . It belongs to the class of organic compounds known as pyrroloazepines, which are compounds containing a pyrroloazepine moiety, a bicyclic heterocycle consisting of a pyrrole ring fused to an azepine .


Synthesis Analysis

The synthesis of Hymenialdisine analogs has resulted in the identification of compounds with enhanced and/or dramatically altered selectivities relative to Hymenialdisine . This effort has led to nanomolar to micromolar inhibitors of 11 new targets .


Molecular Structure Analysis

Hymenialdisine has a molecular formula of C11H10BrN5O2 and a molecular weight of 324.133 . It belongs to the class of organic compounds known as pyrroloazepines .


Chemical Reactions Analysis

Hymenialdisine is a potent inhibitor of cyclin-dependent kinases, glycogen synthase kinase-3β, and casein kinase 1 . It competes with ATP for binding to these kinases .


Physical And Chemical Properties Analysis

Hymenialdisine has a molecular formula of C11H10BrN5O2 and a molecular weight of 324.133 . Its physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .

Scientific Research Applications

Kinase Inhibition and Potential Pharmacological Use

Hymenialdisine, isolated from marine sponges, exhibits a structurally interesting pyrrole-azepin-8-one ring system, which has drawn attention for its potent activity in competitive kinase inhibition. This feature has led to interest in synthesizing scaffolds based on hymenialdisine for prevention and treatment of various diseases. The compound has been studied for its inhibition of cyclin-dependent kinases, glycogen synthase kinase-3β, and casein kinase 1, making it a promising candidate for therapeutic applications in diseases like Alzheimer's and cancer (Nguyen & Tepe, 2009).

Synthesis Challenges and Developments

The synthesis of hymenialdisine has been a focus due to its biological significance. Challenges in its synthesis include the formation of regio-isomers, atom-scrambling in cyclization steps, and low yields in final steps. Recent advancements have led to a concise and high-yielding synthesis route, enhancing its availability for further research (Saleem & Tepe, 2015).

Cell Cycle Kinase Inhibition

Studies have highlighted hymenialdisine's role in inhibiting cell cycle kinase Chk2, which has implications for cancer therapy and cell cycle regulation. Its ability to inhibit Chk2 at nanomolar concentrations indicates its potential as a potent therapeutic agent (Sharma & Tepe, 2004).

Broader Application and Target Identification

Research has extended to exploring hymenialdisine analogs for broader kinase inhibitory activity. This has led to the identification of inhibitors for new targets such as p90RSK, KDR, c-Kit, and others, opening avenues for the development of drugs with diverse therapeutic applications (Wan et al., 2004).

Neuroprotective and Antioxidant Activities

Studies have also shown hymenialdisine’s potential in neuroprotection. It has demonstrated significant protective abilities against oxidative stress at low nanomolar concentrations. Its role as an Nrf2 inducer reinforces its antioxidant capacity, suggesting its use in treating neurodegenerative diseases (Leirós et al., 2015).

Anti-inflammatory Properties

Hymenialdisine has been found to inhibit cytokine production, particularly interleukin-2 and tumor necrosis factor-alpha. This indicates its potential as an anti-inflammatory agent, further broadening its therapeutic applications (Sharma et al., 2004).

Scientific Research Applications of Hymenialdisine

Emerging Scaffold in Medicinal Chemistry

Hymenialdisine, an alkaloid of the oroidin class, has garnered significant interest due to its unique structure and biological properties. It has shown inhibitory activity against therapeutically important kinases, such as CDKs and GSK-3β. Additionally, it exhibits anti-cancer, anti-inflammatory, anti-HIV, neuroprotective, anti-fouling, and anti-plasmodium properties. Various structural modifications of hymenialdisine have led to diverse structural motifs with potential medicinal applications (Akunuri et al., 2021).

Anti-Angiogenic Effects in Pancreatic Cancer

Recent research on 10Z-Hymenialdisine, derived from the marine sponge Axinella carteri, indicates its anti-inflammatory effects through NF-κB suppression. This compound has shown significant anti-angiogenic and antimetastatic effects in pancreatic cancer cells, inhibiting the proliferation of these cells and the expression of VEGF and IL-8. This suggests its potential as a therapeutic agent for treating pancreatic cancer (Ueda et al., 2022).

Cytotoxicity Against Cancer Cell Lines

Hymenialdisine has been studied for its cytotoxic effects on cisplatin-sensitive and resistant ovarian cancer cell lines. The study found that hymenialdisine was less toxic against both sensitive and resistant cell lines compared to cisplatin. This highlights its potential use in cancer treatment, particularly in overcoming resistance to cytotoxic chemotherapy (Abdullah et al., 2021).

Safety And Hazards

Hymenialdisine is fatal by inhalation, toxic by ingestion, and toxic by skin absorption . It is classified as Acute toxicity, Oral (Category 3), Acute toxicity, Inhalation (Category 2), and Acute toxicity, Dermal (Category 3) .

properties

IUPAC Name

(4Z)-4-(2-amino-5-oxo-1H-imidazol-4-ylidene)-2-bromo-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN5O2/c12-6-3-5-4(7-10(19)17-11(13)16-7)1-2-14-9(18)8(5)15-6/h3,15H,1-2H2,(H,14,18)(H3,13,16,17,19)/b7-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBAETXFFCOZOY-DAXSKMNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C(C1=C3C(=O)NC(=N3)N)C=C(N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CNC(=O)C2=C(/C1=C\3/C(=O)NC(=N3)N)C=C(N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hymenialdisine

CAS RN

82005-12-7, 95569-43-0
Record name Hymenialdisine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82005-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hymenialdisine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095569430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HYMENIALDISINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WMS4GA67M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hymenialdisine
Reactant of Route 2
Hymenialdisine
Reactant of Route 3
Hymenialdisine
Reactant of Route 4
Hymenialdisine
Reactant of Route 5
Hymenialdisine
Reactant of Route 6
Hymenialdisine

Citations

For This Compound
1,450
Citations
V Sharma, TA Lansdell, G Jin… - Journal of medicinal …, 2004 - ACS Publications
We describe herein the synthesis and biological activity of two indoloazepines that are structurally related to the marine sponge metabolite hymenialdisine. The natural product …
Number of citations: 109 pubs.acs.org
TNT Nguyen, JJ Tepe - Current medicinal chemistry, 2009 - ingentaconnect.com
The natural product hymenialdisine was first isolated in 1980 from the marine sponges of … The challenging syntheses of hymenialdisine and its analogues are described in this review …
Number of citations: 51 www.ingentaconnect.com
L Meijer, AMWH Thunnissen, AW White, M Garnier… - Chemistry & biology, 2000 - cell.com
… Hymenialdisine competes with ATP for binding to these kinases. A CDK2–hymenialdisine complex crystal structure shows that three hydrogen bonds link hymenialdisine to the Glu81 …
Number of citations: 586 www.cell.com
Y Wan, W Hur, CY Cho, Y Liu, FJ Adrian, O Lozach… - Chemistry & biology, 2004 - cell.com
Hymenialdisine (HMD) is a sponge-derived natural product kinase inhibitor with nanomolar activity against CDKs, Mek1, GSK3β, and CK1 and micromolar activity against Chk1. In order …
Number of citations: 173 www.cell.com
V Sharma, JJ Tepe - Bioorganic & medicinal chemistry letters, 2004 - Elsevier
… hymenialdisine is a potent inhibitor of a variety of kinases including MEK-1, GSK-3β, and CK1. In addition, hymenialdisine … by the indolic-hymenialdisine indoloazepine 1 (IC 50 =8 nM). …
Number of citations: 86 www.sciencedirect.com
Y Xu, K Yakushijin, DA Horne - The Journal of Organic Chemistry, 1997 - ACS Publications
The synthesis of C 11 N 5 marine sponge alkaloids (±)-hymenin (1), stevensine (2), hymenialdisine (3), and debromohymenialdisine (4) is described. These natural products are the …
Number of citations: 97 pubs.acs.org
A Roshak, JR Jackson, M Chabot-Fletcher… - … of Pharmacology and …, 1997 - ASPET
… Hymenialdisine, a marine natural product has recently been … Direct action of hymenialdisine on IL-1-induced NFκB … II and 85-kDa PLA 2 , hymenialdisine-treated RSF did not transcribe …
Number of citations: 86 jpet.aspetjournals.org
JJ Breton, MC Chabot-Fletcher - Journal of Pharmacology and Experimental …, 1997 - ASPET
… In this study, we examined the effects of the marine natural product hymenialdisine on NF-κB … Using various in vitro models and diverse stimuli, we show that hymenialdisine inhibits the …
Number of citations: 107 jpet.aspetjournals.org
AW White, N Carpenter, JRP Lottin… - European journal of …, 2012 - Elsevier
… Novel derivatives of the marine natural product hymenialdisine are reported. ► The tetrahydroazepinone pharmacophore from hymenialdisine has been developed. ► …
Number of citations: 35 www.sciencedirect.com
HM Kaiser - 2008 - rosdok.uni-rostock.de
… The natural product hymenialdisine and its analogues exhibit a variety of interesting biological activities. A detailed analysis of reported syntheses of hymenialdisine and related natural …
Number of citations: 1 rosdok.uni-rostock.de

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.